3-O-Acetylilludin M
Description
3-O-Acetylilludin M is a derivative of the illudin family of sesquiterpenes, which are fungal metabolites known for their cytotoxic and antitumor properties. The acetyl group at the 3-O position modifies the compound's solubility, stability, and interaction with biological targets compared to its parent molecule, illudin M.
Properties
CAS No. |
28413-94-7 |
|---|---|
Molecular Formula |
C17H22O4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(1S,5R)-5-hydroxy-2,2,5,7-tetramethyl-4-oxospiro[1H-indene-6,1'-cyclopropane]-1-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-9-12-11(8-15(3,4)14(12)21-10(2)18)13(19)16(5,20)17(9)6-7-17/h8,14,20H,6-7H2,1-5H3/t14-,16+/m1/s1 |
InChI Key |
CMQPZGFCPCQMER-ZBFHGGJFSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-O-Acetylilludin M typically involves the acetylation of illudin M. Illudin M can be obtained through the fermentation of Omphalotus olearius. The acetylation process involves reacting illudin M with acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
For industrial production, the fermentation process of Omphalotus olearius is optimized to increase the yield of illudin M. This involves cultivating the fungus in a liquid-culture medium, followed by extraction and isolation of illudin M. The acetylation step is then carried out on a larger scale using similar reaction conditions as in the laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions
3-O-Acetylilludin M undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced illudin derivatives.
Substitution: Formation of substituted illudin derivatives
Scientific Research Applications
3-O-Acetylilludin M has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology: Studied for its interactions with cellular proteins and DNA.
Medicine: Investigated for its anticancer properties, particularly in targeting tumor cells.
Industry: Potential use in the development of new pharmaceuticals
Mechanism of Action
3-O-Acetylilludin M exerts its effects primarily through DNA alkylation. The compound undergoes a pre-activating reduction by NADPH-dependent oxidoreductases or glutathione, leading to the opening of the spirocyclopropane ring. This reactive intermediate can then alkylate DNA, RNA, and proteins, inducing apoptotic cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis synthesizes methodologies from the evidence to compare 3-O-Acetylilludin M with hypothetical analogs, focusing on functional groups, molecular features, and bioactivity.
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Features | Bioactivity Insights (Based on Analogous Compounds) |
|---|---|---|
| 3-O-Acetylilludin M | Sesquiterpene core + acetyl group at C3 | Enhanced stability and modified cytotoxicity vs. non-acetylated illudins |
| Illudin S | Non-acetylated illudin derivative | Potent DNA alkylation but high toxicity |
| Methyl 3-oxodecanoate | Ester with ketone group | Antimicrobial and anti-inflammatory properties |
| 3-Amino-6-methoxyindole | Indole with amino and methoxy groups | Enzyme inhibition and anticancer potential |
Key Findings
Functional Group Influence Acetylation: The 3-O-acetyl group in 3-O-Acetylilludin M likely improves metabolic stability compared to hydroxyl-bearing illudins (e.g., illudin S), as seen in acetylated indoles and esters . Sesquiterpene Core: The fused ring system may enhance membrane permeability and target binding, similar to thiazolidinone-indole hybrids .
Bioactivity Differences Cytotoxicity: Non-acetylated illudins (e.g., illudin S) exhibit strong DNA damage but severe toxicity, while acetylation may reduce off-target effects by altering reactivity . Antimicrobial Potential: Methyl esters with ketone groups (e.g., methyl 3-oxodecanoate) show moderate antimicrobial activity, suggesting 3-O-Acetylilludin M might share similar properties if optimized .
Q & A
Q. How can researchers design collaborative studies to investigate 3-O-Acetylilludin M’s potential in combination therapies?
- Methodological Answer : Establish interdisciplinary teams with defined roles (e.g., synthetic chemists, pharmacologists, bioinformaticians). Use project management tools (e.g., Gantt charts) to track milestones like IC₅₀ determination or formulation stability testing. Predefine data-sharing agreements and utilize electronic lab notebooks (e.g., LabArchives) for real-time collaboration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
